Bis-Tos-(2-hydroxyethyl disulfide)

Antibody-Drug Conjugate Linker Chemistry Controlled Release

Bis-Tos-(2-hydroxyethyl disulfide) (CAS 69981-39-1) is a bifunctional cleavable crosslinker engineered for ADC development. Unlike PEGylated or hydroxy-terminated alternatives, its dual tosylate groups enable amine-selective conjugation while the central disulfide bond ensures intracellular GSH-triggered release. With zero H-bond donors and LogP 5.957, it precisely matches hydrophobic payloads (DM1, DM4, MMAE) to minimize ADC aggregation. Fully compatible with THIOMAB site-specific formats—preserving engineered cysteines for orthogonal labeling. ≥98% purity (NMR). Powder stable 3 years at -20°C.

Molecular Formula C18H22O6S4
Molecular Weight 462.6 g/mol
Cat. No. B1667528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-Tos-(2-hydroxyethyl disulfide)
SynonymsBis-Tos-(2-hydroxyethyl disulfide)
Molecular FormulaC18H22O6S4
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
InChIKeyBBGVCMPJFAYXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bis-Tos-(2-hydroxyethyl disulfide) CAS 69981-39-1 for ADC Linker Synthesis: Procurement Specifications and Molecular Characterization


Bis-Tos-(2-hydroxyethyl disulfide) is a bifunctional disulfide-based crosslinking reagent with two terminal tosylate leaving groups and a central cleavable disulfide bond . Its molecular formula is C18H22O6S4 with a molecular weight of 462.62 g/mol . The compound appears as a white to off-white or yellow solid, is soluble in DMSO, and demonstrates a predicted LogP of 5.957, indicating significant hydrophobicity . Commercially available material typically achieves ≥98% purity as confirmed by NMR analysis [1], with melting point reported >255°C (decomposition) and storage conditions of -20°C for long-term stability .

Why Generic ADC Linker Substitution Fails: Functional Differentiation of Bis-Tos-(2-hydroxyethyl disulfide) from In-Class PEG and Disulfide Reagents


Generic substitution among disulfide-containing linkers fails due to three non-interchangeable design features unique to Bis-Tos-(2-hydroxyethyl disulfide). First, the combination of a central disulfide bond with terminal tosylate leaving groups creates a dual-functional architecture that enables both controlled covalent attachment (via nucleophilic substitution at tosylate sites) and programmed intracellular release (via reductive cleavage of the disulfide bond) . Second, the compound's predicted LogP of 5.957 and measured melting point >255°C reflect hydrophobic character and thermal stability that differ substantially from PEGylated disulfide alternatives with lower LogP values, impacting payload conjugation efficiency in aqueous-organic mixed solvent systems. Third, the absence of hydrogen bond donors (HBD count = 0) distinguishes it from hydroxy-terminated disulfide reagents such as 2-hydroxyethyl disulfide (HED), which retain free hydroxyl groups that can undergo undesired side reactions during bioconjugation workflows. These molecular properties preclude simple in-class substitution without altering reaction kinetics, purification profiles, and final conjugate stability.

Quantitative Differentiation Evidence: Bis-Tos-(2-hydroxyethyl disulfide) vs. DTT, TCEP, DTNB, SMCC, and HED Across Key Procurement-Relevant Dimensions


Cleavable vs. Non-Cleavable Linker Architecture: Functional Differentiation from SMCC

Bis-Tos-(2-hydroxyethyl disulfide) incorporates a disulfide bond that undergoes reductive cleavage under intracellular glutathione (GSH) concentrations (approximately 1-10 mM), enabling programmed payload release, whereas SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) forms a stable thioether bond that resists physiological cleavage [1]. The presence of a central disulfide bond in the target compound contrasts with the non-cleavable cyclohexane spacer in SMCC, providing a binary functional distinction that directly determines whether the final ADC construct exhibits a bystander killing effect in heterogeneous tumor environments . This difference is categorical rather than quantitative but represents a fundamental design parameter for ADC linker selection.

Antibody-Drug Conjugate Linker Chemistry Controlled Release

Hydrogen Bond Donor Count Comparison: Bis-Tos-(2-hydroxyethyl disulfide) vs. 2-Hydroxyethyl Disulfide (HED)

Bis-Tos-(2-hydroxyethyl disulfide) contains zero hydrogen bond donors (HBD count = 0), with both terminal hydroxyl groups fully protected as tosylate esters . In contrast, the precursor molecule 2-hydroxyethyl disulfide (HED) contains two free hydroxyl groups (HBD count = 2), rendering it susceptible to unintended nucleophilic side reactions during multi-step bioconjugation workflows [1]. This structural difference translates to improved reaction specificity: the target compound reacts exclusively via nucleophilic displacement at tosylate sites, whereas HED requires additional activation steps (e.g., carbodiimide coupling) that introduce competing hydrolysis pathways and reduced conjugation efficiency.

Bioconjugation Reaction Specificity Side Reaction Prevention

Hydrophobicity and LogP Differential: Bis-Tos-(2-hydroxyethyl disulfide) vs. PEGylated Disulfide Reagents

Bis-Tos-(2-hydroxyethyl disulfide) exhibits a predicted LogP of 5.957 , reflecting substantial hydrophobic character attributable to its two terminal tosylate aromatic rings and compact hydrocarbon spacer. In contrast, PEGylated disulfide reagents with extended ethylene glycol chains (e.g., PEG4-disulfide linkers) typically exhibit LogP values below 2.0 due to hydrophilic oxygen-rich backbones [1]. This LogP differential of approximately 4 log units translates to distinct solubility behavior: the target compound requires DMSO or DMF for dissolution, whereas PEGylated alternatives dissolve readily in aqueous buffers. The higher LogP of Bis-Tos-(2-hydroxyethyl disulfide) can be advantageous for conjugating hydrophobic payloads (e.g., maytansinoids, auristatins) where linker hydrophobicity contributes to favorable drug-antibody ratio (DAR) distribution and reduced aggregation propensity [2].

Drug-Linker Conjugation Solubility Engineering ADC DAR Optimization

Thermal Stability and Storage: Comparative Shelf-Life Data from Vendor Specifications

Vendor technical datasheets provide quantitative storage stability parameters for Bis-Tos-(2-hydroxyethyl disulfide): powder form is stable at -20°C for 3 years, at 4°C for 2 years, and remains stable at ambient temperature during ordinary shipping for several days . In solution (e.g., DMSO stock), stability decreases to 6 months at -80°C and 1 month at -20°C . For comparison, the reducing agent dithiothreitol (DTT) demonstrates significantly lower solution stability, requiring fresh preparation for each experiment due to air oxidation to the inactive trans-4,5-dihydroxy-1,2-dithiane form within hours to days in aqueous buffers . The thermal decomposition point of Bis-Tos-(2-hydroxyethyl disulfide) exceeds 255°C , indicating robust solid-state thermal stability suitable for long-term inventory management.

Reagent Stability Procurement Logistics Long-Term Storage

Commercial Availability and Purity Benchmarking Across Vendors

Multiple commercial vendors offer Bis-Tos-(2-hydroxyethyl disulfide) with validated purity specifications: MedChemExpress reports 99.51% purity ; InvivoChem and CD BioGlyco specify ≥98% purity with NMR confirmation [1]; TargetMol and GlpBio provide the compound at research-grade purity (≥95%) . This multi-vendor availability with documented purity ranges provides procurement flexibility and supply chain redundancy. In contrast, specialized PEGylated disulfide linkers with identical functional group arrangements but different spacer lengths are often limited to single-vendor custom synthesis, introducing longer lead times and higher cost-per-gram [2]. The target compound's CAS registration (69981-39-1) and PubChem CID (12452547) further enable unambiguous cross-vendor comparison and quality control verification.

Vendor Comparison Purity Specification Procurement Quality

Functional Group Orthogonality: Tosylate Leaving Groups vs. Maleimide Chemistry

Bis-Tos-(2-hydroxyethyl disulfide) reacts via nucleophilic substitution at its two terminal tosylate groups, targeting amines or other nucleophiles under mild basic conditions, whereas maleimide-functionalized linkers (e.g., SMCC, maleimide-PEG reagents) react specifically with free thiols via Michael addition . The target compound does not consume free thiols during conjugation, preserving native disulfide bonds in the antibody scaffold and enabling sequential conjugation strategies where maleimide chemistry is incompatible due to competing thiol reactivity [1]. This orthogonality is particularly relevant for site-specific ADC formats (e.g., THIOMAB, engineered cysteine antibodies) where precise control over conjugation chemistry is required.

Bioconjugation Selectivity Thiol-Maleimide Site-Specific Labeling

Procurement-Driven Application Scenarios for Bis-Tos-(2-hydroxyethyl disulfide) in ADC Development, Protein Engineering, and Controlled-Release Systems


ADC Linker for Maytansinoid and Auristatin Conjugates Requiring Cleavable Disulfide Chemistry

Bis-Tos-(2-hydroxyethyl disulfide) is optimally suited for constructing antibody-drug conjugates bearing hydrophobic payloads (e.g., DM1, DM4, MMAE) where the linker's predicted LogP of 5.957 matches payload hydrophobicity to minimize aggregation and maintain favorable DAR distribution. The cleavable disulfide bond enables intracellular GSH-triggered release (1-10 mM) [1], a mechanism validated in clinical-stage ADCs such as trastuzumab emtansine (Kadcyla) and mirvetuximab soravtansine. The compound's zero hydrogen bond donor count ensures that conjugation proceeds exclusively via tosylate displacement, avoiding hydroxyl-mediated side reactions that complicate purification and reduce conjugate homogeneity.

Site-Specific Conjugation to Engineered Cysteine Residues (THIOMAB Format)

In THIOMAB and related site-specific ADC formats where antibodies are engineered with solvent-accessible cysteine residues, the tosylate-based reactivity of Bis-Tos-(2-hydroxyethyl disulfide) provides a conjugation pathway that does not consume or interfere with the engineered thiol group. Unlike maleimide chemistry, which directly reacts with the cysteine thiol and blocks further modification, the target compound reacts with amine nucleophiles (e.g., lysine side chains, N-terminal amino groups), preserving the engineered cysteine for orthogonal labeling strategies or leaving it available for alternative payload attachment. This functional group orthogonality [1] is critical for generating homogeneous ADC constructs with precisely controlled drug-to-antibody ratios.

Protein Crosslinking and Disulfide Mapping Studies Requiring Reversible Tethers

Bis-Tos-(2-hydroxyethyl disulfide) serves as a reversible crosslinking agent in protein-protein interaction mapping and structural biology applications. The compound's dual tosylate groups enable covalent bridging between proximal lysine residues or N-termini, while the central disulfide bond provides a defined cleavage site that can be selectively reduced post-analysis with DTT or TCEP to release crosslinked fragments for mass spectrometric identification . The 3-year powder stability at -20°C [1] supports long-term project continuity, and the compound's thermal stability (>255°C decomposition) ensures consistent performance across multiple freeze-thaw cycles during extended experimental campaigns.

Controlled-Release Drug Delivery Systems Exploiting Intracellular Reductive Environments

Beyond ADC applications, Bis-Tos-(2-hydroxyethyl disulfide) is employed as a cleavable crosslinker in polymeric drug delivery vehicles (e.g., PEG hydrogels, polymeric micelles) designed for tumor-specific payload release. The disulfide bond remains stable in extracellular environments (GSH ≈ 2-20 μM) but undergoes rapid reduction in the reductive cytosolic compartment (GSH ≈ 1-10 mM) , enabling tumor-selective drug release. The compound's hydrophobic character (LogP 5.957) [1] facilitates incorporation into amphiphilic block copolymer assemblies, while its bifunctional tosylate termini permit conjugation to a wide range of nucleophile-containing polymers, peptides, and small-molecule therapeutics. Multi-vendor commercial availability with purity specifications ranging from 95% to 99.5% supports scalable manufacturing from research to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-Tos-(2-hydroxyethyl disulfide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.